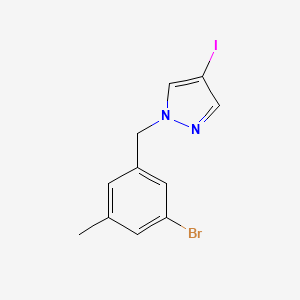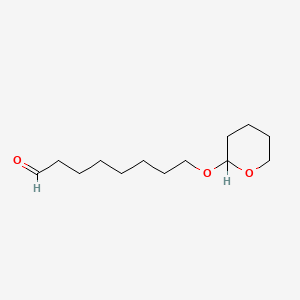
8-(Tetrahydro-2h-pyran-2-yloxy)octanal
Overview
Description
8-(Tetrahydro-2h-pyran-2-yloxy)octanal is an organic compound characterized by the presence of a tetrahydropyran ring attached to an octanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Tetrahydro-2h-pyran-2-yloxy)octanal typically involves the protection of an alcohol group using a tetrahydropyranyl (THP) group. A common synthetic route includes the following steps:
Protection of Alcohol: The starting alcohol is reacted with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Oxidation: The protected alcohol is then oxidized to form the corresponding aldehyde, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 8-(Tetrahydro-2h-pyran-2-yloxy)octanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The tetrahydropyranyl group can be removed under acidic conditions to regenerate the free alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are used to remove the tetrahydropyranyl group.
Major Products:
Oxidation: 8-(Tetrahydro-2h-pyran-2-yloxy)octanoic acid.
Reduction: 8-(Tetrahydro-2h-pyran-2-yloxy)octanol.
Substitution: Octanal and tetrahydropyran.
Scientific Research Applications
8-(Tetrahydro-2h-pyran-2-yloxy)octanal has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic properties.
Biological Studies: It serves as a model compound in studies of aldehyde reactivity and protection strategies.
Industrial Applications: Used in the production of fragrances and flavoring agents due to its aldehyde functionality.
Mechanism of Action
The mechanism of action of 8-(Tetrahydro-2h-pyran-2-yloxy)octanal in chemical reactions involves the reactivity of the aldehyde group and the stability provided by the tetrahydropyranyl protecting group. The tetrahydropyranyl group protects the alcohol functionality during reactions, allowing selective transformations at the aldehyde site. Upon deprotection, the free alcohol can participate in further reactions.
Comparison with Similar Compounds
8-(Tetrahydro-2h-pyran-2-yloxy)octanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
8-(Tetrahydro-2h-pyran-2-yloxy)octanol: The reduced form of the aldehyde.
Octanal: The unprotected form of the aldehyde.
Uniqueness: 8-(Tetrahydro-2h-pyran-2-yloxy)octanal is unique due to the presence of the tetrahydropyranyl protecting group, which provides stability and selectivity in synthetic applications. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
8-(oxan-2-yloxy)octanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h10,13H,1-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVETXUGZTFNQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972678 | |
| Record name | 8-[(Oxan-2-yl)oxy]octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57221-80-4 | |
| Record name | Octanal, 8-((tetrahydro-2H-pyran-2-yl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057221804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[(Oxan-2-yl)oxy]octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


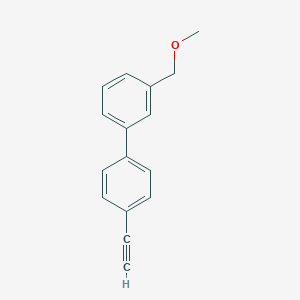
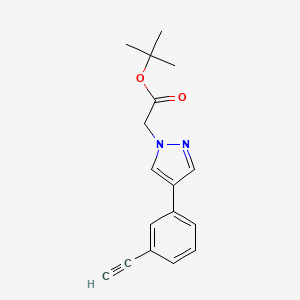
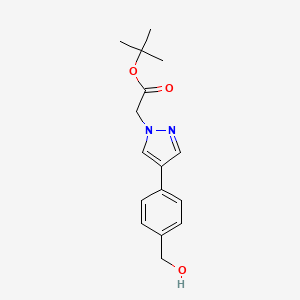
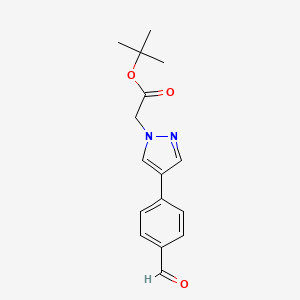
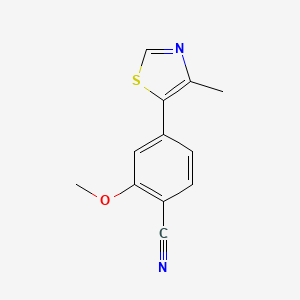
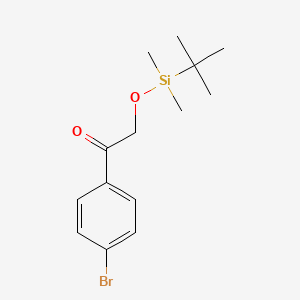
![[5-(Allyloxy)pentyl]benzyl ether](/img/structure/B8154270.png)
![Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate](/img/structure/B8154279.png)
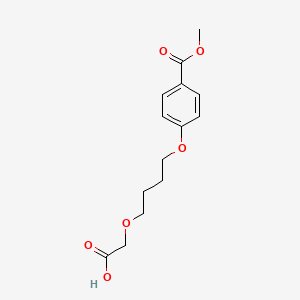
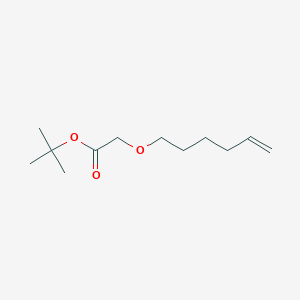
![Tert-butyl 2-[(5-oxopentyl)oxy]acetate](/img/structure/B8154292.png)
![Methyl 4[(5-oxopentyl)oxy]benzoate](/img/structure/B8154303.png)
![Benzyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate](/img/structure/B8154315.png)
